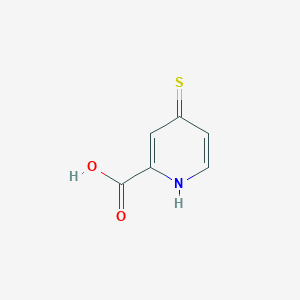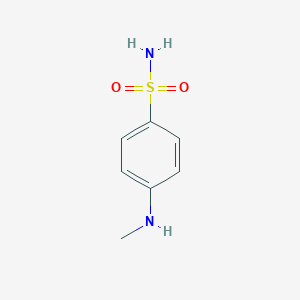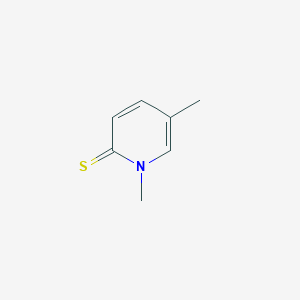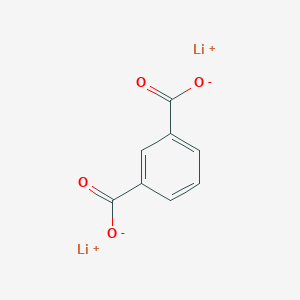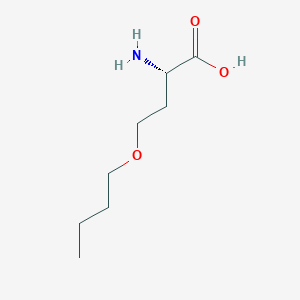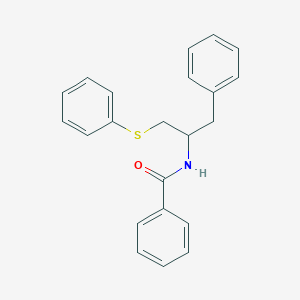
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PTMB, and it is a derivative of benzamide. PTMB has been used in several scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of PTMB involves its interaction with proteins and DNA. PTMB binds to proteins through its thiol group, which forms a covalent bond with the protein. This interaction can lead to changes in the protein's structure and function. PTMB also binds to DNA through its benzamide group, which intercalates between the DNA base pairs. This interaction can lead to changes in the DNA structure and function.
Efectos Bioquímicos Y Fisiológicos
PTMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. PTMB has also been shown to induce apoptosis in cancer cells by activating caspase-3. In addition, PTMB has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTMB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. PTMB is also a fluorescent probe, which makes it useful for studying protein-DNA interactions. However, PTMB has some limitations for laboratory experiments. It can react with other thiol-containing compounds, which can interfere with the results. PTMB can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on PTMB. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its interaction with different proteins and DNA sequences to understand its mechanism of action better. PTMB can also be used as a tool to study the structure and function of proteins and DNA. Furthermore, the synthesis of PTMB derivatives with improved properties can lead to the development of new probes and drugs.
Métodos De Síntesis
The synthesis method of PTMB involves the reaction of benzamide with phenylthiomethyl chloride in the presence of a base. The reaction leads to the formation of PTMB, which can be purified using column chromatography. The yield of PTMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
PTMB has been widely used in scientific research due to its potential application in various fields. It has been used as a ligand in the development of new drugs and as a probe in biochemical studies. PTMB has also been used as a fluorescent probe to study the binding of proteins and DNA.
Propiedades
Número CAS |
19071-63-7 |
|---|---|
Nombre del producto |
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide |
Fórmula molecular |
C22H21NOS |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-(1-phenyl-3-phenylsulfanylpropan-2-yl)benzamide |
InChI |
InChI=1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24) |
Clave InChI |
OTRNNWSFGPFBHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Sinónimos |
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



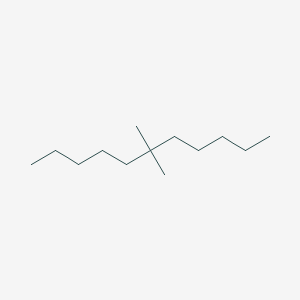
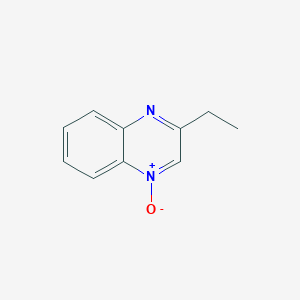
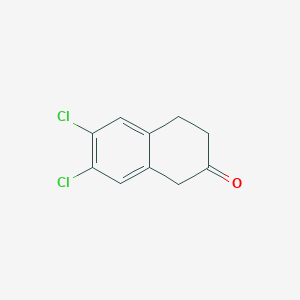
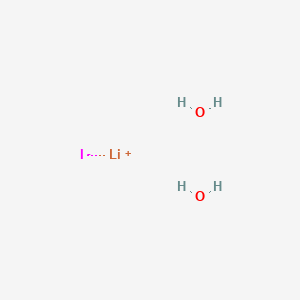
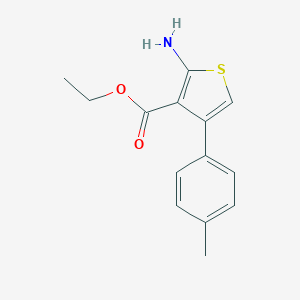
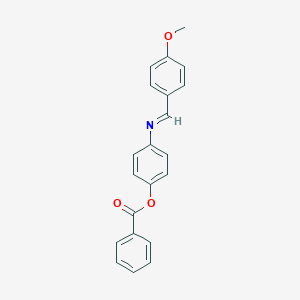
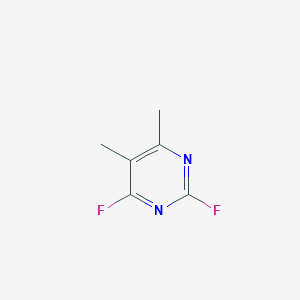
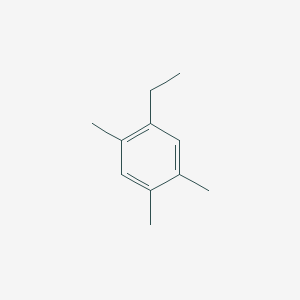
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
